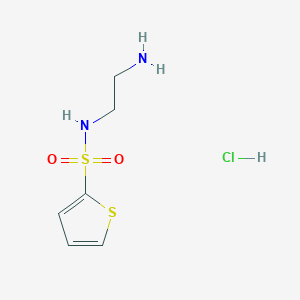
1-Bromo-2,4-difluoro-3-nitrobenzene
Descripción general
Descripción
1-Bromo-2,4-difluoro-3-nitrobenzene is a chemical compound that undergoes lithiation exclusively at the position having two adjacent halogen substituents . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 0.638 g (2.01 mmol) of 1,2-dibromo-4,5-difluoro-3-nitrobenzene is dissolved in 4 mL of methanol, and then 48.4 mg of 10% Pd/C (50% wet) and 6.2 mg (0.06 mmol) of triethylamine are added .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 260.8±35.0 °C and a predicted density of 1.890±0.06 g/cm3 . It is a liquid and has a clear, faint lime/lemon color .Aplicaciones Científicas De Investigación
Electrophilic Bromination
A study demonstrated the use of barium tetrafluorobromate (III) as a highly active brominating agent, particularly for nitrobenzene, to produce pure bromo-nitrotoluene under catalyst-free conditions, highlighting a typical electrophilic bromination of aromatic compounds with substituents (V. Sobolev et al., 2014).
Radical Anion Reactivity
Research into the reactivity of radical anions of 1-bromo-4-nitrobenzene in room temperature ionic liquids revealed enhanced reactivity, leading to the formation of nitrobenzene radical anion and bromide ions, demonstrating a contrast to behavior in conventional solvents and suggesting solvent-promoted reactivity of the radical anion (S. Ernst et al., 2013).
Anisotropic Displacement Parameters
A comparison of anisotropic displacement parameters for bromo and chloro compounds of nitrobenzene highlighted challenges in experimental versus theoretical approaches, particularly for the bromo compound, suggesting complexities in crystallography and molecular interactions (Damian Mroz et al., 2020).
Charge Transfer in Polymer Solar Cells
The introduction of 1-Bromo-4-Nitrobenzene to polymer solar cells was found to improve device performance by enhancing excitonic dissociation at the donor–acceptor interface and reducing excitonic recombination, demonstrating its role in increasing power conversion efficiency by over 57% (G. Fu et al., 2015).
Regioflexible Substitution
A study showcased the conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, demonstrating the flexibility of modern organometallic methods in synthesizing complex molecules and highlighting the method's superiority in achieving regiocontrolled synthesis (M. Schlosser et al., 2003).
Synthesis and Reactions
Other studies focus on the synthesis of intermediates for medicinal, pharmaceutical agents, and the exploration of efficient methods to synthesize 1-bromo-2,4-difluorobenzene, indicating its importance as a precursor in various chemical syntheses and the ongoing search for economical production methods (Z. He-ping, 2005; Jiaming Xuan et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2,4-difluoro-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and is particularly stable due to its aromaticity .
Mode of Action
This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the synthesis of benzene derivatives through electrophilic aromatic substitution . This process can lead to the formation of various organic compounds with potential biological activity .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, potentially with biological activity .
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2,4-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHXLKTMAVPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295163 | |
| Record name | 1-Bromo-2,4-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-30-1 | |
| Record name | 1-Bromo-2,4-difluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,4-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,4-difluoro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)









